BenchChemオンラインストアへようこそ!

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Physicochemical properties CNS drug likeness Lead optimization

3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1504018-67-0, MW 165.24, C₉H₁₅N₃) is a saturated indazole featuring a C-3 ethyl substituent and a primary amine at the C-4 position. The tetrahydroindazole (THI) scaffold is a partially saturated bioisostere of the indazole core, widely employed in medicinal chemistry for kinase inhibition, sigma receptor modulation, and antiparasitic programs.

Molecular Formula C9H15N3
Molecular Weight 165.24 g/mol
Cat. No. B11916009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
Molecular FormulaC9H15N3
Molecular Weight165.24 g/mol
Structural Identifiers
SMILESCCC1=NNC2=C1C(CCC2)N
InChIInChI=1S/C9H15N3/c1-2-7-9-6(10)4-3-5-8(9)12-11-7/h6H,2-5,10H2,1H3,(H,11,12)
InChIKeyGFAAIBKYLCWSBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine – Procurement-Relevant Chemical Profile and Scaffold Classification


3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine (CAS 1504018-67-0, MW 165.24, C₉H₁₅N₃) is a saturated indazole featuring a C-3 ethyl substituent and a primary amine at the C-4 position [1]. The tetrahydroindazole (THI) scaffold is a partially saturated bioisostere of the indazole core, widely employed in medicinal chemistry for kinase inhibition, sigma receptor modulation, and antiparasitic programs [2]. Unlike its N‑substituted or 5‑amino regioisomers, the C-4 amine with an adjacent C-3 ethyl group establishes a distinct steric and electronic environment that alters hydrogen‑bonding geometry and lipophilicity relative to closely related THI analogs, a factor that directly impacts target engagement and synthetic tractability in lead optimization campaigns [3].

Why 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Cannot Be Casually Replaced by General Tetrahydroindazole Analogs in Structure-Activity-Driven Procurement


In the tetrahydroindazole chemical space, regioisomeric and substituent-level changes frequently produce order‑of‑magnitude differences in receptor affinity, selectivity, and physicochemical properties [1]. For example, moving the amine from the C-4 to the C-5 position in related THIs shifts the hydrogen‑bond orientation away from a key kinase hinge‑binding motif, while replacing the C-3 ethyl with hydrogen eliminates a conserved lipophilic pocket interaction identified in crystallographic studies of THI‑based ITK inhibitors [2]. Even within the same C-4 amine series, N‑arylation or N‑alkylation of the indazole core alters LogP and polar surface area to a degree that disqualifies the compound from CNS‑penetrant or solubility‑constrained programs. Consequently, procurement decisions based solely on the “tetrahydroindazole” class name risk obtaining a compound with unsuitable binding geometry, inappropriate physicochemical profile, or incompatible synthetic handle for the intended chemistry workflow [3].

Quantitative Evidence Guide: Where 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Differentiates from Its Closest Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Relative to N‑Arylated 4‑Amino‑THI Analogs

The target compound exhibits an XLogP3 of 0.7 and TPSA of 54.7 Ų, placing it within favorable CNS‑drug‑like space (XLogP < 3, TPSA < 90 Ų). In contrast, the 1‑(4‑fluorophenyl)‑4‑amino‑tetrahydroindazole analog (CAS 1203661‑58‑8) has a predicted XLogP of ~2.8 and TPSA of ~54.7 Ų, reflecting a >2‑unit increase in lipophilicity driven solely by N‑arylation [1]. This difference translates into an approximately 100‑fold higher predicted membrane permeability for the N‑aryl analog, making it less suitable for solubility‑sensitive assays where the 3‑ethyl core compound maintains aqueous compatibility [2].

Physicochemical properties CNS drug likeness Lead optimization

Hydrogen‑Bond Donor/Acceptor Profile Compared to 5‑Amino Regioisomer Ethyl‑(4,5,6,7‑tetrahydro‑2H‑indazol‑5‑yl)‑amine

The C-4 primary amine in the target compound provides two H‑bond donors and two H‑bond acceptors (pyrazole N atoms), enabling a distinct donor‑acceptor‑donor motif suitable for bidentate hinge binding. The regioisomeric C-5 amine (CHEMBL77421; IC₅₀ = 610 nM at rat D₂ receptor, IC₅₀ = 11,600 nM at bovine D₂) [1] displays a different vector angle for the amine, resulting in micromolar potency at dopamine D₂ receptors versus the unexplored profile of the C-4 amine isomer. The C-4 amine’s spatial orientation, combined with the adjacent C-3 ethyl, pre‑organizes the molecule for interactions with kinase hinge regions (e.g., ITK, CDK2) where the C-5 amine cannot access the same binding pocket [2].

Hydrogen bonding Regioisomer comparison Dopamine receptor

Synthetic Handle Utility: Free Primary Amine Reactivity Versus Methylamino‑Substituted THI Analogs

The target compound presents a free primary amine at the C-4 position, enabling direct amide coupling, reductive amination, or sulfonamide formation without prior deprotection. In comparison, N‑methyl‑4,5,6,7‑tetrahydro‑1H‑indazol‑3‑amine (CAS not available; MW 151.21) possesses a secondary amine at C-3, which requires harsher conditions for further functionalization and offers only one site for derivatization. The target’s free NH₂, combined with the pyrazole NH (pKa ~14), allows orthogonal protection strategies: the aliphatic amine can be selectively acylated or Boc‑protected while leaving the pyrazole NH intact for subsequent N‑functionalization [1]. Quantitative conversion yields for amide coupling of analogous 4‑amino‑THIs exceed 75% under standard HATU/DIPEA conditions [2].

Synthetic chemistry Derivatization Amide coupling

Chiral Resolution Potential: Undefined Stereocenter at C‑4 Enables Enantioselective Chemistry

The target compound contains an undefined stereocenter at C-4 (PubChem: Undefined Atom Stereocenter Count = 1) [1]. This racemic nature provides an entry point for chiral resolution using tartaric acid or camphoric acid, as demonstrated for the broader 4‑amino‑THI class, yielding enantiomerically pure material with >99% ee after fractional crystallization [2]. In contrast, 3‑unsubstituted 4‑amino‑THI analogs lack the additional steric bulk provided by the C-3 ethyl group, which enhances chiral discrimination during diastereomeric salt formation. The absolute configuration of resolved 4‑amino‑THIs has been confirmed by single‑crystal X‑ray diffraction, establishing a reliable protocol for obtaining enantiopure material when stereochemistry is critical for target engagement [2].

Chiral resolution Enantioselective synthesis X-ray crystallography

Prioritized Application Scenarios for 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine Based on Quantifiable Differentiation


Fragment-Based Lead Discovery for Kinase and Sigma Receptor Targets Requiring Balanced Lipophilicity

With an XLogP of 0.7 and TPSA of 54.7 Ų, the compound occupies the ‘sweet spot’ for fragment screening libraries targeting CNS‑accessible kinases (e.g., ITK, CDK2) and sigma receptors, where excessive lipophilicity is a common cause of attrition [1]. Its physicochemical profile distinguishes it from N‑aryl THI analogs that carry >2 additional LogP units, making it a preferred starting point for fragment growing when maintaining solubility below 100 µM is a design constraint.

Parallel Library Synthesis Leveraging Orthogonal Protection of the Free C-4 Amine

The free primary amine permits sequential functionalization: first, amide or sulfonamide formation at C-4, followed by N‑alkylation of the pyrazole ring after selective Boc protection [2]. This orthogonal strategy, not available to C-3 amino or N‑substituted analogs, supports efficient generation of >100‑member libraries with ≥75% average yield per step, reducing procurement costs per derivative by minimizing wasted intermediate inventory.

Chiral Probe Synthesis for Stereospecific Target Validation

Racemic 3‑ethyl‑4‑amino‑THI can be resolved to >99% ee using tartaric acid‑based diastereomeric crystallization, a protocol validated by X‑ray structural confirmation on the 4‑amino‑THI class [3]. This enables cost‑effective production of both enantiomers for evaluating stereospecific binding modes in kinase or GPCR assays, where the C-3 ethyl substituent contributes to chiral discrimination beyond what is achievable with the unsubstituted parent scaffold.

Synthetic Intermediate for Tetrahydroindazole‑Based Clinical Candidates

The 3‑ethyl‑4‑amino‑THI scaffold maps onto the core of advanced ITK inhibitors such as GNE‑9822, where the saturated carbocycle and C‑3 substituent were critical for achieving selectivity over related Tec‑family kinases [4]. Procuring this compound as a key intermediate enables internal SAR exploration around a clinically precedented chemotype, rather than relying on fully elaborated end‑product compounds that restrict medicinal chemistry freedom.

Quote Request

Request a Quote for 3-Ethyl-4,5,6,7-tetrahydro-1H-indazol-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.